

An In-depth Technical Guide to (Trifluoromethylphenyl)piperazine Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(4- Trifluoromethylphenyl)piperazine
Cat. No.:	B067148

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of (Trifluoromethylphenyl)piperazine isomers. Due to the limited availability of public domain data for **2-(4-Trifluoromethylphenyl)piperazine**, this document focuses on the more extensively studied and documented isomers: 1-(4-Trifluoromethylphenyl)piperazine and 1-(3-Trifluoromethylphenyl)piperazine.

2-(4-Trifluoromethylphenyl)piperazine

Information regarding the synthesis, specific CAS number, and biological activity of **2-(4-Trifluoromethylphenyl)piperazine** is not extensively available in the public literature. Research in this area has largely focused on the 1-phenyl substituted piperazine analogs. However, synthesis of structurally similar compounds can provide insight into potential synthetic routes. For instance, a patented process for preparing Vicriviroc involves a key intermediate, 2-(4-(trifluoromethyl)phenyl)oxirane, which could potentially be reacted with a protected piperazine to yield the target compound.^[1] Another related synthesis is that of 2-(4-fluorophenyl)-piperazine, which involves the reaction of 4-fluorobenzoylcarboxaldehyde with ethylenediamine followed by reduction with sodium borohydride.^[2]

Chemical Structure and Identifiers

While a specific CAS number is not readily available, the fundamental properties can be derived from its structure.

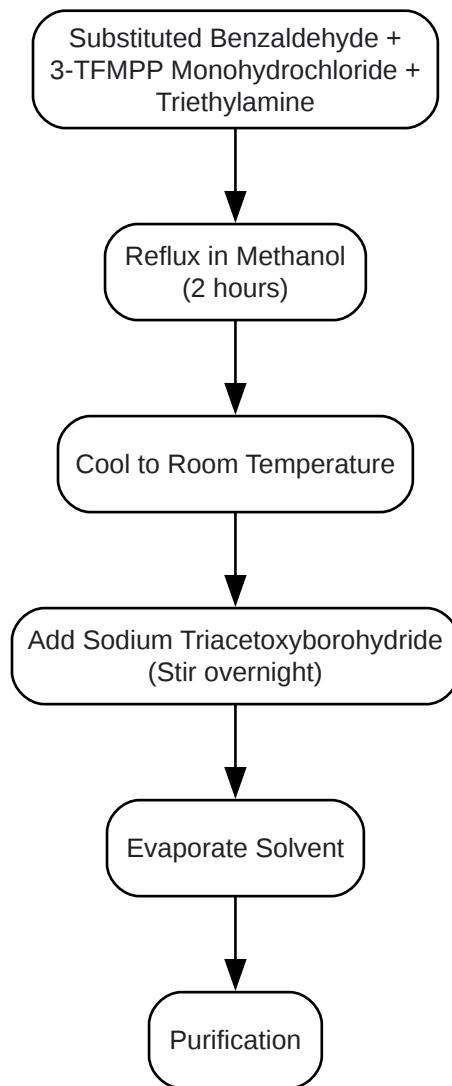
Property	Value
Molecular Formula	C ₁₁ H ₁₃ F ₃ N ₂
Molecular Weight	230.23 g/mol [3]
InChI Key	NLNCQJXRJLNBOU-UHFFFAOYSA-N [3]
SMILES	FC(F)(F)c1ccc(cc1)C1CNCCN1 [3]

1-(4-Trifluoromethylphenyl)piperazine (pTFMPP)

1-(4-Trifluoromethylphenyl)piperazine, also known as pTFMPP, is a less common isomer compared to its meta counterpart but is recognized as a serotonergic releasing agent.[\[4\]](#)

Chemical Structure and Identifiers

Property	Value
CAS Number	30459-17-7 [5]
Molecular Formula	C ₁₁ H ₁₃ F ₃ N ₂ [5]
Molecular Weight	230.23 g/mol [5]
Melting Point	88-92 °C
Appearance	Crystals
InChI Key	IBQMAPSJLHRQPE-UHFFFAOYSA-N [4]
SMILES	FC(F)(F)c1ccc(cc1)N2CCNCC2 [4]


Experimental Protocols

Synthesis of 1-[N-(substituted benzyl)]-4-[3-(trifluoromethyl)phenyl]piperazine derivatives

A general method for synthesizing derivatives of trifluoromethylphenyl)piperazine involves the reaction of a substituted benzaldehyde with 3-trifluoromethylphenylpiperazine monohydrochloride.

- Materials: Substituted benzaldehyde (e.g., 2Br-4,5-dimethoxybenzaldehyde, 10mM), 3-trifluoromethylphenylpiperazine monohydrochloride (10mM), triethylamine (10mM), methanol (50 ml), sodium triacetoxyborohydride (30 mM).
- Procedure:
 - A solution of the benzaldehyde, 3-trifluoromethylphenylpiperazine monohydrochloride, and triethylamine in methanol is refluxed for two hours in a round-bottom flask.
 - The reaction mixture is cooled to room temperature.
 - Sodium triacetoxyborohydride is added, and the mixture is stirred overnight at room temperature.
 - The solvent is evaporated under reduced pressure at 60 °C.
 - The resulting product is purified. For hydrochloride salt formation, the product is dissolved in anhydrous diethyl ether, and hydrochloric acid gas is added. The mixture is refrigerated overnight, and the resulting crystals are isolated by gravity filtration and air-dried.

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for piperazine derivatives.

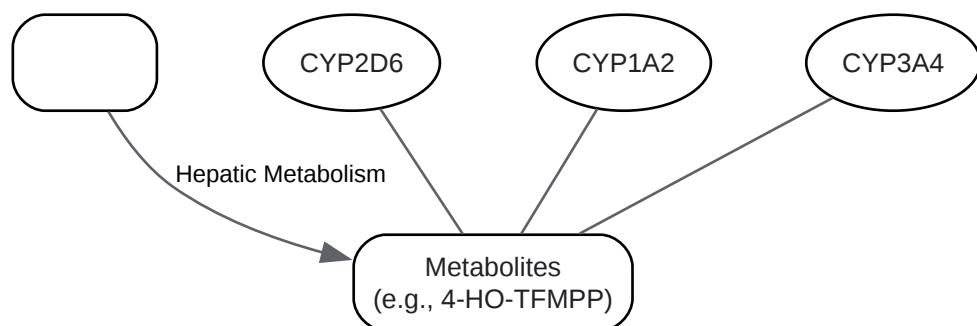
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is the most widely studied isomer and is known for its activity as a serotonin receptor agonist and releasing agent.^[6] It is often found in recreational drugs, frequently combined with benzylpiperazine (BZP), to mimic the effects of MDMA.^{[6][7]}

Chemical Structure and Identifiers

Property	Value
CAS Number	15532-75-9 [7]
Molecular Formula	C ₁₁ H ₁₃ F ₃ N ₂ [7]
Molecular Weight	230.234 g/mol [7]
Appearance	Off-white, yellowish solid [7]
InChI Key	VZUBMIDXJRGARE-UHFFFAOYSA-N [7]
SMILES	FC(F)(F)C1=CC(N2CCNCC2)=CC=C1 [7]

Pharmacological Data


TFMPP demonstrates affinity for various serotonin receptors and acts as a full agonist at most of these sites.[\[7\]](#)

Receptor/Transporter	Binding Affinity (Ki, nM)	Functional Activity
5-HT _{1A}	288–1,950	Full Agonist
5-HT _{1B}	30–132	Full Agonist
5-HT _{1D}	282	Full Agonist
5-HT _{2A}	160–269	Weak Partial Agonist or Antagonist
5-HT _{2C}	62	Full Agonist
SERT	EC ₅₀ = 121	Serotonin Release

Data sourced from Wikipedia.[\[7\]](#)

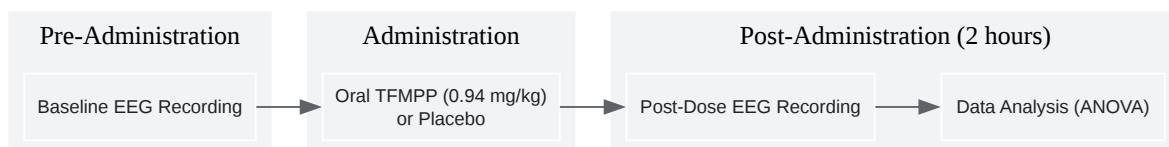
Metabolic Pathway

TFMPP is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6, CYP1A2, and CYP3A4.[\[7\]](#)[\[8\]](#) When co-administered with BZP, these compounds can reciprocally inhibit each other's metabolism.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Primary metabolic pathway of TFMPP via CYP450 enzymes.

Experimental Protocols


Human Neurophysiological Effects Study using EEG

This protocol details a study investigating the effects of TFMPP on interhemispheric communication in humans.[\[9\]](#)

- Study Design: A randomized, double-blind, placebo-controlled study.
- Participants: Healthy, right-handed males (age: 25 ± 5.6 years).
- Groups: Placebo (n=15) and TFMPP (n=15).
- Dosage: 0.94 mg/kg of TFMPP, administered orally.
- Procedure:
 - Baseline measurements are taken pre-drug administration.
 - Participants are administered either placebo or TFMPP.
 - Testing is conducted 2 hours post-drug administration.
 - High-density EEG recordings (128 channels) are used to record event-related potentials (ERPs).

- The N160 component of the ERP is identified as the largest negative peak between 140 and 220 ms after a visual stimulus.
- Interhemispheric transfer time (IHTT) is calculated by subtracting the N160 latency in the contralateral hemisphere from the N160 latency in the ipsilateral hemisphere relative to the stimulus.
- Analysis: Statistical analysis is performed using a split-plot design analysis of variance (ANOVA) to compare IHTT and reaction times between the placebo and TFMPP groups.[9]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for human EEG study of TFMPP effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jelsciences.com [jelsciences.com]
- 2. 2-(4-FLUORO-PHENYL)-PIPERAZINE synthesis - chemicalbook.com [chemicalbook.com]
- 3. 2-(4-trifluoromethylphenyl)piperazine AldrichCPR | Sigma-Aldrich [\[sigmaaldrich.com\]](http://sigmaaldrich.com)
- 4. 1-(4-(Trifluoromethyl)phenyl)piperazine [\[medbox.iiab.me\]](http://medbox.iiab.me)
- 5. scbt.com [scbt.com]
- 6. grokipedia.com [grokipedia.com]

- 7. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (Trifluoromethylphenyl)piperazine Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067148#2-4-trifluoromethylphenyl-piperazine-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com